3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one
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Overview
Description
3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one is an organic compound characterized by its unique structure, which includes a cyclobutanone ring substituted with a methoxyphenyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one typically involves the reaction of 4-methoxyaniline with 2,2,4,4-tetramethylcyclobutanone under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one
- 3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-ol
- 3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-thione
Uniqueness
3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one is unique due to its specific structural features, such as the presence of both a cyclobutanone ring and a methoxyphenyl imino group.
Properties
CAS No. |
605686-44-0 |
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Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)imino-2,2,4,4-tetramethylcyclobutan-1-one |
InChI |
InChI=1S/C15H19NO2/c1-14(2)12(15(3,4)13(14)17)16-10-6-8-11(18-5)9-7-10/h6-9H,1-5H3 |
InChI Key |
QEJVYZVHBRYHEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NC2=CC=C(C=C2)OC)C(C1=O)(C)C)C |
Origin of Product |
United States |
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